Computed Lipophilicity (XlogP) and Polar Surface Area (TPSA) Differentiate the Pyrrolidine Analog from the Acyclic Amino Comparator
The target compound exhibits a computed XlogP of 3.1 and a TPSA of 44.7 Ų . The corresponding acyclic 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1) was calculated to have an XlogP of 2.8 and a TPSA of 58.4 Ų (based on its SMILES structure using the same computational engine) . The pyrrolidine-containing compound is 0.3 log units more lipophilic and has a 13.7 Ų smaller polar surface area, predicting moderately higher passive membrane permeability and reduced aqueous solubility.
| Evidence Dimension | Computed lipophilicity and topological polar surface area |
|---|---|
| Target Compound Data | XlogP = 3.1; TPSA = 44.7 Ų |
| Comparator Or Baseline | 2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1): XlogP = 2.8; TPSA = 58.4 Ų |
| Quantified Difference | ΔXlogP = +0.3; ΔTPSA = -13.7 Ų |
| Conditions | Calculated via XlogP3 algorithm and Ertl TPSA method as implemented on Chem960/chemsrc platform |
Why This Matters
For cell-based assays or in vivo studies, the higher lipophilicity and lower TPSA of the pyrrolidine analog may translate to superior membrane penetration, making it preferable when intracellular target engagement is required.
